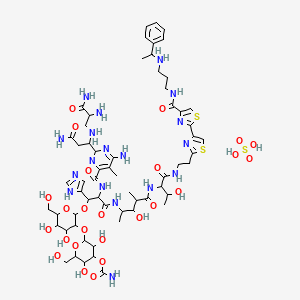

Pepleomycin sulfate

Description

Contextualization as a Glycopeptide Antibiotic Analogue

Pepleomycin sulfate (B86663) is classified as a second-generation analogue of bleomycin (B88199), a complex glycopeptide antibiotic isolated from the fungus Streptomyces verticillus. Glycopeptide antibiotics are characterized by a core peptide structure, often with associated sugar moieties, and are known for their potent biological activities. researchgate.net While many glycopeptides target bacterial cell wall synthesis, the bleomycin family, including pepleomycin, exerts its primary effect by interacting with and damaging DNA.

The development of semi-synthetic analogues like pepleomycin was driven by the desire to improve upon the properties of the naturally occurring bleomycins. Research in this area has focused on modifying the terminal amine of the bleomycin molecule to generate derivatives with potentially altered efficacy and toxicity profiles. researchgate.net

Historical Development and Research Trajectory within Antineoplastic Agents

The story of pepleomycin begins with the discovery of bleomycin in 1962 by the Japanese scientist Hamao Umezawa, who identified its anticancer properties from cultures of Streptomyces verticillus. wikipedia.org Following the introduction of bleomycin into clinical use, research efforts were directed towards creating analogues with improved characteristics. This led to the synthesis of pepleomycin, which was subsequently commercialized as a second-generation bleomycin drug. researchgate.net

The research trajectory of pepleomycin has been aimed at enhancing its therapeutic properties. Studies have shown that in certain human tumor cells, such as malignant melanomas, pepleomycin can be more cytotoxic than bleomycin. nih.gov This has positioned pepleomycin as a compound of interest for further investigation in cancer chemotherapy research.

Significance of Pepleomycin Sulfate in Mechanistic Oncology Research

This compound holds considerable significance in mechanistic oncology research due to its well-defined mechanism of action centered on DNA damage. It serves as a critical tool for elucidating the cellular responses to DNA strand breaks, a hallmark of many cancer therapies.

The primary mechanism of pepleomycin's anticancer effect is the induction of single- and double-stranded DNA breaks. This process is initiated by the formation of a complex between pepleomycin, a metal ion (typically iron), and molecular oxygen. This complex generates reactive oxygen species, such as superoxide (B77818) and hydroxyl radicals, which then attack the phosphodiester backbone of DNA, leading to its cleavage. This targeted DNA damage ultimately triggers cellular pathways leading to apoptosis, or programmed cell death. nih.gov

Researchers have utilized pepleomycin to study the intricacies of DNA repair mechanisms, cell cycle checkpoints, and the signaling cascades that are activated in response to genotoxic stress. Furthermore, studies have explored the potential to enhance pepleomycin's DNA-cleaving activity and apoptotic induction through the use of "amplifier" compounds, which represents a novel approach in anticancer therapy research. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Class | Glycopeptide antibiotic analogue |

| Parent Compound | Bleomycin |

| Mechanism of Action | Induction of DNA strand breaks via oxidative damage |

| Primary Cellular Effect | Apoptosis |

| Metal Cofactor (in vivo) | Iron (Fe2+) |

| Molecular Target | DNA |

Properties

IUPAC Name |

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[3-hydroxy-5-[[3-hydroxy-1-oxo-1-[2-[4-[4-[3-(1-phenylethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]butan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H88N18O21S2.H2O4S/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29;1-5(2,3)4/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHIHQFAUZZMTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H90N18O25S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1571.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action

DNA Interaction and Binding Affinity

The initial step in pepleomycin's mechanism is its ability to bind to DNA. This interaction is crucial for positioning the molecule correctly to inflict damage. The binding process involves multiple components of the pepleomycin structure, including its bithiazole rings and terminal amine group, which collectively facilitate a stable association with the DNA duplex. patsnap.comnih.gov

Guanine-Cytosine Preferential Binding and Sequence Specificity

Pepleomycin demonstrates a notable preference for binding to guanine-cytosine (G-C) rich regions within the DNA sequence. patsnap.comnih.gov This affinity is a characteristic feature of the bleomycin (B88199) family of antibiotics. nih.gov Studies have shown that the drug preferentially cleaves DNA at specific sequences, most notably at 5'-GT and 5'-GC dinucleotide sites. nih.govnih.gov While the core recognition sites are important, the surrounding nucleotides also influence the efficiency of cleavage. For instance, one study identified the preferred consensus sequence for bleomycin cleavage as 5'-YYGTAW (where Y is T/C, W is A/T, and T is the cleavage site), with the sequence 5'-TCGT*AT being the most efficiently cleaved. nih.gov This sequence-specific binding ensures that the subsequent DNA damage is not entirely random, but rather targeted to susceptible regions. patsnap.comnih.gov

Table 1: Pepleomycin and Bleomycin DNA Binding and Cleavage Preferences

| Feature | Description | Reference |

|---|---|---|

| Primary Binding Preference | Guanine-Cytosine (G-C) rich regions | patsnap.comnih.gov |

| Preferred Cleavage Sites | 5'-GT and 5'-GC dinucleotides | nih.govnih.gov |

| Identified Consensus Sequence | 5'-YYGTAW (Y=T/C, W=A/T) | nih.gov |

| Most Efficiently Cleaved Sequence | 5'-TCGTAT | nih.gov |

Formation of Drug-DNA Complex

Upon locating a preferred binding site, pepleomycin forms a stable complex with the DNA molecule. patsnap.com This complex formation is a prerequisite for the subsequent DNA cleavage steps. The stability of the pepleomycin-DNA complex makes the DNA more susceptible to damage by the reactive oxygen species generated by the drug. patsnap.com The structure of the drug, particularly its metal-binding domain and DNA-binding domain, facilitates this interaction. patsnap.com The formation of this complex brings the reactive center of pepleomycin into close proximity with the DNA strands, setting the stage for oxidative damage. patsnap.com

Intercalation and Association with DNA Phosphate (B84403) Backbone

The precise mode of binding for bleomycins has been a subject of extensive research. Evidence suggests a combination of interactions. The bithiazole tail of the molecule is thought to bind in the minor groove of the DNA helix, with some studies suggesting it may partially or fully intercalate, meaning it inserts itself between the DNA base pairs. patsnap.comnih.govnih.gov This intercalation causes a distortion in the DNA structure, including unwinding of the helix, which can facilitate cleavage. nih.gov In addition to intercalation, specific parts of the pepleomycin molecule, such as the methyl valerate (B167501) linker, form hydrogen bonds with the sugar-phosphate backbone of the DNA. nih.gov These multiple points of contact, including electrostatic interactions from the terminal amine, anchor the drug securely to the DNA, enhancing its ability to induce strand breaks. nih.govnih.gov

Reactive Oxygen Species Generation

The DNA-cleaving activity of pepleomycin is not inherent to the molecule itself but is dependent on its activation in the presence of a metal ion and molecular oxygen. patsnap.comdrugbank.com This activation process transforms the relatively stable drug into a potent agent that generates highly destructive free radicals. patsnap.comnih.gov

Iron Ion (Fe²⁺) Complexation and Activation by Molecular Oxygen

Pepleomycin chelates various divalent metal ions, but its DNA-cleaving activity is primarily associated with its complexation of ferrous iron (Fe²⁺). patsnap.compatsnap.com The drug possesses a metal-binding region with five nitrogen atoms that coordinate with the iron ion. nih.govresearchgate.net This pepleomycin-Fe(II) complex can then bind molecular oxygen (O₂), forming a transient, activated complex sometimes referred to as "activated bleomycin". nih.govnih.gov This ternary complex of pepleomycin-Fe(II)-O₂ is the key intermediate that initiates the process of DNA degradation. nih.gov The drug can also be activated by reacting with Fe(III) and hydrogen peroxide, bypassing the need for Fe(II) and O₂. nih.gov

Production of Superoxide (B77818) and Hydroxyl Radicals

Once the activated complex is formed in proximity to the DNA, it undergoes a series of redox reactions. patsnap.com This process leads to the generation of highly reactive oxygen species (ROS), including superoxide (O₂•−) and hydroxyl radicals (•OH). patsnap.compatsnap.comnih.gov These free radicals are extremely reactive and can abstract a hydrogen atom from the deoxyribose sugar of the DNA backbone, particularly at the C4' position of pyrimidine (B1678525) nucleotides within the preferred 5'-GT/C sequences. nih.govnih.gov This action leads to the oxidative degradation of the DNA strand, resulting in both single-strand and double-strand breaks. patsnap.compatsnap.com It is these DNA lesions that disrupt vital cellular processes like replication and transcription, ultimately leading to cell death. patsnap.com The production of hydroxyl radicals, in particular, is considered a critical step in the DNA damage pathway. nih.govnih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| Pepleomycin sulfate (B86663) |

| Bleomycin |

| Iron (Fe²⁺, Fe³⁺) |

| Molecular Oxygen (O₂) |

| Superoxide (O₂•−) |

| Hydroxyl Radical (•OH) |

| Hydrogen Peroxide (H₂O₂) |

| Guanine (B1146940) |

| Cytosine |

Induction of DNA Damage

The core antineoplastic activity of pepleomycin sulfate stems from its capacity to inflict damage upon cellular DNA. This process is initiated when the drug forms a complex with a metal ion, most notably ferrous iron (Fe²⁺). nih.gov This activated complex then intercalates into the DNA, positioning itself to generate highly reactive oxygen species (ROS), such as superoxide and hydroxyl radicals. patsnap.com These ROS are responsible for attacking the deoxyribose moiety of the DNA backbone, leading to strand scission.

This compound is a potent inducer of single-strand breaks (SSBs) in DNA. nih.govnih.govnih.gov The generation of SSBs occurs when the activated pepleomycin-iron complex abstracts a hydrogen atom from the C-4' position of a deoxyribose sugar, leading to the oxidative degradation of the sugar and subsequent cleavage of the phosphodiester backbone. harvard.edu This reaction often occurs preferentially at pyrimidine nucleotides, particularly in 5'-GC and 5'-GT sequences. harvard.edu The formation of an SSB can render the pepleomycin molecule inactive, preventing it from causing further breaks. mdpi.comnih.gov

Double-strand breaks (DSBs) are considered the most lethal form of DNA damage induced by this compound and its analogs. patsnap.comnih.gov These breaks can arise from two independent SSBs occurring in close proximity on opposite DNA strands. mdpi.comnih.gov Research on bleomycin has shown that a single molecule can be responsible for a DSB by being reactivated to cleave the second strand. nih.gov The structure of these DSBs is often complex, predominantly resulting in blunt ends or single-base 5' extensions. nih.gov Specifically, cleavage at a G-Py-Py' sequence tends to produce blunt ends, while cleavage at a G-Py-Pu sequence typically results in a one-base 5' overhang. nih.gov The formation of DSBs is a critical event that can lead to chromosomal instability and cell death if not properly repaired. nih.gov

| Type of DNA Damage | Mechanism of Formation | Resulting Break Structure | Key References |

|---|---|---|---|

| Single-Strand Breaks (SSBs) | Oxidative degradation of the deoxyribose sugar by a pepleomycin-iron-oxygen complex. | Cleavage of one strand of the DNA phosphodiester backbone. | nih.govharvard.edu |

| Double-Strand Breaks (DSBs) | Two nearby SSBs on opposite strands, potentially caused by a single reactivated molecule. | Predominantly blunt ends or single-base 5' extensions. | nih.govnih.gov |

The extensive DNA damage, including both SSBs and DSBs, caused by this compound creates physical barriers that interfere with fundamental cellular processes. The strand breaks and resulting DNA fragmentation impede the progression of DNA polymerase and RNA polymerase along the DNA template. plos.org This blockage effectively halts both DNA replication and transcription. plos.orgnih.gov Studies on bleomycin have demonstrated that it inhibits both the initiation and elongation phases of DNA replication. nih.gov This interference is a result of both direct damage to the DNA template (a cis-acting mechanism) and potential modulation of essential replication factors (a trans-acting mechanism). nih.gov

Cellular Response to DNA Damage

In response to the DNA lesions induced by this compound, cells activate a complex network of signaling pathways known as the DNA Damage Response (DDR). This response aims to halt the cell cycle to allow time for DNA repair. If the damage is too extensive to be repaired, the cell is directed to undergo programmed cell death, or apoptosis, to prevent the propagation of genomic instability. patsnap.com

Upon detection of DNA damage, cellular checkpoints are activated to arrest the cell cycle. Pepleomycin and its analogs are well-documented inducers of cell cycle arrest, particularly at the G2/M transition. nih.govnih.gov This G2 checkpoint prevents cells with damaged DNA from entering mitosis, a phase where such damage could lead to catastrophic chromosomal aberrations. The mechanism often involves the p53 tumor suppressor protein, which, when stabilized, transcriptionally activates downstream targets like the cyclin-dependent kinase inhibitor p21Waf1/Cip1. nih.govembopress.org The p21 protein plays a crucial role by inhibiting cyclin B1-Cdk1 and cyclin A-Cdk1/2 complexes, which are essential for progression from the G2 phase into mitosis. embopress.org This inhibition provides an opportunity for the cell to repair the DNA damage.

| Cellular Response | Phase of Arrest | Key Molecular Players | Key References |

|---|---|---|---|

| Cell Cycle Arrest | G2/M Phase | p53, p21Waf1/Cip1, Cyclin B1-Cdk1, Cyclin A-Cdk1/2 | nih.govnih.govembopress.org |

When DNA damage is irreparable, the cell initiates apoptosis. This compound can trigger this process through multiple signaling cascades. nih.gov While both intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be involved, studies on bleomycin in certain cell types, such as pulmonary endothelial cells, indicate a primary role for the extrinsic pathway. nih.govnih.gov This pathway is initiated by the activation of death receptors on the cell surface, leading to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase, caspase-8. nih.govnih.gov Activated caspase-8 then triggers a downstream cascade involving effector caspases, such as caspase-3 and -6, which execute the dismantling of the cell. nih.gov Evidence for the extrinsic pathway includes the rapid activation of caspase-8 preceding that of effector caspases and the observation that silencing death receptor adaptor proteins significantly reduces bleomycin-induced apoptosis. nih.govnih.gov

Disruption of Cellular Proliferation

This compound, a glycopeptide antibiotic belonging to the bleomycin family, exerts its cytotoxic effects primarily by inducing DNA damage, which consequently leads to a profound disruption of cellular proliferation. patsnap.com This disruption is multifaceted, manifesting as interference with the normal progression of the cell cycle, induction of programmed cell death (apoptosis), and the promotion of a state of irreversible growth arrest known as cellular senescence. researchgate.net

Interference with Cell Cycle Progression

This compound's ability to cause DNA strand breaks triggers cellular DNA damage responses, which activate cell cycle checkpoints. patsnap.com These checkpoints are critical surveillance mechanisms that halt the progression of the cell cycle to allow for DNA repair. If the damage is too extensive to be repaired, the cell is targeted for elimination. patsnap.com

Research has consistently shown that pepleomycin and the closely related bleomycin predominantly cause cell cycle arrest in the G2 and M phases. nih.govnih.gov The G2 checkpoint prevents cells with damaged DNA from entering mitosis (M phase).

Mechanism of G2 Arrest: The arrest in the G2 phase is orchestrated by a complex network of proteins. DNA damage activates signaling pathways that lead to the inhibition of key mitotic entry kinases, such as cyclin B1-Cdk1 complexes. embopress.org The tumor suppressor protein p53 and its transcriptional target, the Cdk inhibitor p21, play a crucial role in this process. embopress.orgresearchgate.net Upon DNA damage, p53 levels rise, leading to increased p21 expression. embopress.org p21 then binds to and inhibits cyclin-Cdk complexes, effectively blocking the transition from G2 to M phase. embopress.org

Experimental Evidence: Studies in various cell lines have confirmed this mechanism. For instance, in normal human fibroblasts, bleomycin treatment leads to the accumulation of p53 and p21, and the association of p21 with cyclin A and cyclin B1, resulting in G2 arrest. embopress.org In cervical cancer cells, bleomycin has been shown to markedly downregulate the expression of cyclin A2 and cyclin B1, contributing to G2/M phase arrest. nih.gov

The following table summarizes the effect of Pepleomycin (PEP) on the cell cycle of a human liver carcinoma cell line (Bel-7402), demonstrating a significant arrest in the G2 phase after 15 hours of treatment.

Induction of Apoptosis (Programmed Cell Death)

When DNA damage induced by this compound is beyond repair, the cell cycle arrest can transition into apoptosis, a controlled and programmed form of cell death that prevents the propagation of damaged cells. patsnap.complos.org The apoptotic process is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. aacrjournals.org

The induction of apoptosis by bleomycin-family compounds can be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. patsnap.comnih.gov

Intrinsic Pathway: This pathway is activated by internal cellular stress, such as severe DNA damage. patsnap.com It involves the release of cytochrome c from the mitochondria, which then activates a cascade of enzymes called caspases (specifically caspase-9 and the executioner caspase-3), leading to the systematic dismantling of the cell. patsnap.comresearchgate.net

Extrinsic Pathway: This pathway is initiated by the binding of external ligands to death receptors on the cell surface, such as Fas. physiology.org This binding leads to the activation of the initiator caspase-8, which in turn activates the same executioner caspases as the intrinsic pathway. nih.govnih.gov Studies on pulmonary endothelial cells have shown that bleomycin can initiate apoptosis primarily via the extrinsic pathway, with caspase-8 activation occurring upstream of other apoptotic events. nih.gov

Research on a human liver carcinoma cell line (Bel-7402) demonstrated that after an initial G2-phase arrest, pepleomycin specifically induced apoptosis in cells that were in the G1-phase of the cell cycle. nih.gov The mechanisms of cell death induced by bleomycin can be dependent on the number of molecules internalized by the cell; a lower number of molecules leads to "mitotic death" following G2/M arrest, while a very high number of internalized molecules can cause rapid DNA fragmentation characteristic of apoptosis. nih.govaacrjournals.org

Induction of Senescence (Irreversible Growth Arrest)

In addition to apoptosis, cells treated with this compound can enter a state of cellular senescence. nih.goversnet.org Senescence is a stable cell cycle arrest that prevents damaged cells from proliferating, but unlike apoptosis, the cells remain metabolically active. researchgate.netnih.gov This state is characterized by distinct morphological and biochemical markers, including an enlarged and flattened cell shape and increased senescence-associated β-galactosidase (SA-β-gal) activity. ersnet.orgqdcxjkg.com

The induction of senescence by pepleomycin is also a consequence of the DNA damage it inflicts. nih.govnih.gov The persistent DNA damage signaling activates pathways that establish and maintain the senescent state. nih.gov

Role of p21: As with G2 arrest, the p21 protein is a key mediator of bleomycin-induced senescence. nih.goversnet.orgresearchgate.net Upregulation of p21 is a common finding in cells driven into senescence by bleomycin. ersnet.orgnih.gov For example, treatment of myoblasts and alveolar epithelial cells with bleomycin resulted in elevated p21 expression, G2/M phase arrest, and the onset of a senescent phenotype. ersnet.orgnih.gov

Senescence-Associated Secretory Phenotype (SASP): Senescent cells often secrete a variety of pro-inflammatory cytokines, chemokines, and other factors, collectively known as the senescence-associated secretory phenotype (SASP). nih.gov This can have complex effects on the surrounding tissue environment. nih.gov

The table below shows the dose-dependent effect of bleomycin on inducing a key marker of senescence, SA-β-gal activity, in alveolar epithelial cells (A549).

Cellular Pharmacodynamics and Pharmacokinetics

Cellular Uptake Mechanisms

The journey of pepleomycin sulfate (B86663) into a cell begins with its uptake across the cell membrane.

Following its internalization via endocytosis, pepleomycin sulfate is released into the cytoplasm patsnap.com. From the cytoplasm, the drug is understood to translocate to the nucleus. This movement is essential as this compound's primary mechanism of action involves binding to and damaging DNA, which resides within the nucleus patsnap.comontosight.ai.

While the efficiency of cellular uptake significantly influences the effectiveness of this compound, specific factors that dictate variations in uptake efficiency across different cell types are not extensively detailed in the available literature. Ongoing research aims to identify and leverage these factors to enhance the drug's cellular uptake and, consequently, its therapeutic outcomes patsnap.com.

Intracellular Distribution and Localization within Cellular Compartments

Once inside the cell, this compound undergoes distribution to its site of action. Initial entry leads to its release into the cytoplasm patsnap.com. From there, it is understood to proceed to the nucleus, where it interacts with DNA patsnap.comontosight.ai. Studies investigating the distribution of radiolabeled this compound in rats have provided insights into its organ-level distribution, noting high radioactivity in organs such as the kidney, cartilage, blood, lung, esophagus, adrenal gland, and skin at 0.5 hours post-administration, with minimal presence observed in the central nervous system nih.gov. However, detailed information regarding its localization within specific subcellular compartments beyond the cytoplasm and nucleus is limited within the provided search results.

Intracellular Metabolism and Degradation Pathways

The precise pathways through which this compound is metabolized or degraded within cells are not comprehensively described in the provided literature. Its core mechanism of action involves the generation of reactive oxygen species (ROS) that induce DNA strand breaks patsnap.com, suggesting that oxidative processes are integral to its cellular effects. Furthermore, research has indicated a relationship between intracellular bleomycin (B88199) hydrolase activity and cellular susceptibility to pepleomycin, pointing towards a potential role for this enzyme in the drug's fate or in cellular resistance mechanisms jst.go.jp. Studies examining in vitro degradation products of pepleomycin have shown that these products exhibit significantly lower biological activity compared to the parent compound jst.go.jp.

Data Tables

Due to the limited availability of specific quantitative data on this compound's cellular compartment distribution and uptake rates within the provided search results, the following tables summarize the most relevant available information.

Table 1: Organ Distribution of Radiolabeled this compound in Rats (0.5 hours post-administration)

| Organ/Tissue | Radioactivity Level |

| Kidney | Highest |

| Cartilage | High |

| Blood | High |

| Lung | High |

| Esophagus | High |

| Adrenal Gland | High |

| Skin | High |

| Central Nervous System | Little |

Source: nih.gov

Table 2: Proposed Cellular Pathway of this compound

| Stage | Cellular Location/Process | Key Information |

| Uptake | Cell Membrane/Vesicles | Enters cancer cells via endocytosis patsnap.com. |

| Intracellular Release | Cytoplasm | Released into the cytoplasm after internalization patsnap.com. |

| Nuclear Translocation | Cytoplasm to Nucleus | Translocates to the nucleus to interact with DNA patsnap.comontosight.ai. |

| Mechanism of Action | Nucleus (DNA) | Binds to DNA and induces strand breaks via ROS generation patsnap.comontosight.ai. |

| Metabolism/Degradation | Cytoplasm/Cellular Machinery | Potential involvement of bleomycin hydrolase jst.go.jp; oxidative processes likely involved patsnap.com. Specific pathways not detailed. |

Compound Names Mentioned in Article

this compound

Bleomycin (BLM)

Bleomycin A2

Bleomycin B2

Bleomycin A5

Bleomycinic acid

Phleomycin

Iron (Fe2+, Fe3+)

Copper (Cu2+)

Zinc (Zn(II))

Dexamethasone

Vincristine sulfate

Propium iodide

Oligomycin

Glycogen synthase-kinase-3 (GSK-3)

SB-216763

p53

pifithrin-α

Interleukin-13

Transforming growth factor β receptor II

Tropomyosin-1

miR-21

Heparanase (HPSE)

SULF1

SULF2

Vascular endothelial growth factors (VEGF)

Hepatocyte growth factors

Fibroblast growth factors

Syndecans

Glypicans

Perlecan

DHEA sulfate

Steroid sulfatase (STS)

Cholesterol sulfate

Cholesterol

DHEA

Pregnenolone

DOCK2

Rac

Dextran sulfate sodium (DSS)

Androgen receptor (AR)

TurboGFP

Human androgen receptor (hAR)

Testosterone

Dihydrotestosterone

Syndecan-1 (SDC1)

Tubulin

FGF-2

TRAF6

p75 neurotrophin receptor

NRIF

p62

Importin-11

aPKC

EpCAM

Pseudomonas exotoxin A

SEQ ID NO: 1

SEQ ID NO: 2

SEQ ID NO: 3

SEQ ID NO: 11

SEQ ID NO: 12

SEQ ID NO: 31

SEQ ID NO: 32

Preclinical Investigations: in Vitro and in Vivo Models

In Vitro Studies of Antitumor Effects

Pepleomycin has demonstrated notable cytotoxic effects across a range of cancer cell lines. While specific data on oral squamous carcinoma cell lines are limited in the available literature, studies on other squamous cell carcinomas provide valuable insights. In a comparative study, the cytotoxic effects of pepleomycin and bleomycin (B88199) were found to be identical in two different squamous cell carcinoma of the lung cell lines. nih.gov However, in the same study, pepleomycin showed greater cytotoxicity than bleomycin in three out of four malignant melanoma cell lines and one out of five myosarcoma samples, suggesting a potentially broader or more potent spectrum of activity in certain cancers. nih.gov

Further research has indicated that pepleomycin can be more effective than bleomycin in specific cell lines. For instance, in Chinese hamster V-79 cells, pepleomycin was found to be approximately twice as effective as bleomycin. nih.gov

The antitumor activity of pepleomycin is characterized by a dose-dependent inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death). Research on the liver carcinoma cell line Bel-7402 demonstrated that pepleomycin induces apoptosis, which in turn inhibits cell proliferation. nih.gov A key finding from this study was that the apoptotic process initiated by pepleomycin was G1-phase specific and involved a preceding G2-phase arrest in the cell cycle. nih.gov This suggests a mechanism whereby pepleomycin disrupts the normal progression of cell division, leading to cell death.

Direct comparisons between pepleomycin and bleomycin in cell culture models have been a central theme of preclinical research. These studies have aimed to determine if the chemical modifications in pepleomycin translate to improved antitumor efficacy. One study investigating their effects on Chinese hamster V79 cells found that pepleomycin exhibited greater cytotoxicity. nih.gov The concentration-response curve for pepleomycin was biphasic, similar to bleomycin. The D0 values, which represent the dose required to reduce the surviving fraction of cells to 37%, were lower for pepleomycin in the initial phase of the curve, indicating higher potency. nih.gov

| Compound | D0 of First Slope (µg/ml) | D0 of Second Slope (µg/ml) |

|---|---|---|

| Pepleomycin | 32 | 140 |

| Bleomycin | 60 | 140 |

As shown in Table 1, the D0 value for the initial, steeper slope of the survival curve for pepleomycin was 32 µg/ml, compared to 60 µg/ml for bleomycin, indicating that at lower concentrations, pepleomycin is more effective at cell killing. nih.gov The ratio of the D0 for bleomycin to that of pepleomycin for this initial slope was 1.88, suggesting that pepleomycin is almost twice as cytotoxic on a unit concentration basis in this phase. nih.gov For the second, shallower slope, the D0 values were identical for both compounds. nih.gov

In Vivo Studies Utilizing Animal Models

The antitumor efficacy of pepleomycin has been confirmed in animal models, particularly in murine models of squamous cell carcinoma. A key study demonstrated that pepleomycin possesses greater antitumor activity than bleomycin in a murine squamous cell carcinoma model. nih.gov The research indicated that pepleomycin was twice as effective as bleomycin in this in vivo system. nih.gov This enhanced efficacy in a living organism corroborates the in vitro findings and highlights the potential clinical utility of pepleomycin. While detailed tumor growth inhibition data and survival curves for pepleomycin in murine models of oral squamous cell carcinoma are not extensively detailed in the available literature, the existing evidence points towards a significant antitumor effect.

A significant finding from preclinical in vivo research is the ability of pepleomycin to potentiate the effects of radiation therapy. In a study utilizing a murine squamous cell carcinoma model, it was observed that pepleomycin enhanced radiation injury to the tumor cells. nih.gov This synergistic effect is in contrast to bleomycin, which showed simple additivity with radiation in the same study. nih.gov The potentiation of radiation damage suggests that pepleomycin could be a valuable agent in combined modality treatments for cancer, potentially allowing for lower, less toxic doses of radiation to achieve the same or better therapeutic outcome. While a specific radiation enhancement ratio for pepleomycin was not provided, the qualitative findings strongly support its role as a radiosensitizer. nih.gov

Comparative Efficacy Assessments with Bleomycin in Animal Systems

Preclinical evaluations of pepleomycin sulfate (B86663) in various animal models have consistently demonstrated its potent antitumor activity, often showing comparable or superior efficacy to its parent compound, bleomycin. These in vivo studies have been crucial in characterizing the therapeutic potential of pepleomycin across different cancer types.

In a notable study involving a murine squamous cell carcinoma model, pepleomycin exhibited significantly greater antitumor effects than bleomycin. The research indicated that pepleomycin was twice as effective as bleomycin in this particular cancer model, highlighting its enhanced potency against squamous cell carcinomas. nih.gov

Further comparative assessments were conducted in mice bearing Lewis lung carcinoma and B16 melanoma. In these solid tumor models, pepleomycin demonstrated antitumor potency that was approximately equivalent to that of bleomycin. nih.gov This suggests that while pepleomycin may have advantages in certain tumor types, its efficacy is comparable to bleomycin in others.

Investigations into hematological malignancies have also yielded important comparative data. In a study on L5178y mouse lymphoma cells, researchers found that complete inhibition of tumor cell growth could be achieved with a lower concentration of pepleomycin compared to bleomycin. nih.gov Specifically, 1 mg/kg of pepleomycin produced the same inhibitory effect as 2.5 mg/kg of bleomycin. nih.gov At these respective concentrations, the increase in survival time was 104% for pepleomycin and 110% for bleomycin, indicating a similar therapeutic benefit in terms of survival extension. nih.gov

The cytotoxic effects of both compounds have also been evaluated in ascitic tumor models. In vivo studies on Ehrlich ascites tumor cells demonstrated that both pepleomycin and bleomycin are cytotoxic to these cancer cells. nih.gov

The following tables summarize the comparative efficacy findings from these key preclinical studies:

Table 1: Comparative Efficacy of Pepleomycin Sulfate and Bleomycin in a Murine Squamous Cell Carcinoma Model

| Compound | Relative Efficacy | Source |

|---|---|---|

| This compound | Twice as effective as Bleomycin | nih.gov |

Table 2: Comparative Efficacy of this compound and Bleomycin against L5178y Mouse Lymphoma

| Compound | Concentration for Complete Tumor Growth Inhibition | Increase in Survival Time | Source |

|---|---|---|---|

| This compound | 1 mg/kg | 104% | nih.gov |

Table 3: Comparative Antitumor Potency in Murine Solid Tumor Models

| Tumor Model | This compound Efficacy vs. Bleomycin | Source |

|---|---|---|

| Lewis Lung Carcinoma | Approximately equivalent | nih.gov |

These preclinical findings underscore the significant antitumor capabilities of this compound in various animal systems, providing a strong basis for its clinical investigation and use. The observed differences in efficacy against specific tumor types suggest a potentially distinct spectrum of activity for pepleomycin compared to bleomycin.

Structure Activity Relationship Sar Studies

Identification of Key Structural Characteristics Influencing Biological Activity

Pepleomycin's biological activity is not the result of a single molecular feature but rather the concerted action of several distinct structural domains. The molecule can be broadly divided into three key regions: a metal-binding domain, a DNA-binding domain, and a disaccharide moiety. nih.govnih.gov Each of these plays a crucial role in the drug's ability to cause site-specific DNA damage. nih.gov

The core structure, shared with other members of the bleomycin (B88199) family, provides the essential framework for its anticancer effects. researchgate.netresearchgate.net The metal-binding domain chelates metal ions, most notably iron (II), which is essential for the activation of molecular oxygen to generate reactive oxygen species that lead to DNA strand scission. researchgate.netnih.gov The DNA-binding domain, which includes a bithiazole tail, is responsible for guiding the molecule to specific sequences on the DNA. nih.govmdpi.com Finally, the disaccharide unit, composed of L-gulose and α-D-mannose, contributes to the stabilization of the drug-DNA complex and may influence cellular uptake. nih.govresearchgate.net Studies on degradation products of pepleomycin, such as those resulting from decarbamylation or depyruvamide formation, have shown significantly lower biological activity, underscoring the importance of the intact core structure for its function. nih.gov

| Structural Domain | Key Components | Primary Function in Biological Activity |

| Metal-Binding Domain | β-aminoalanine, pyrimidine (B1678525), and imidazole (B134444) residues | Chelates redox-active metal ions (e.g., Fe²⁺) necessary for oxygen activation and DNA cleavage. researchgate.netnih.gov |

| DNA-Binding Domain | Bithiazole moiety and C-terminal substituent | Binds to DNA, primarily in the minor groove, and contributes to sequence selectivity. nih.govnih.gov |

| Disaccharide Moiety | L-gulose and α-D-mannose | Stabilizes the drug-DNA interaction and may play a role in cellular recognition and uptake. nih.govresearchgate.net |

| Linker | Methylvalerate-Threonine | Connects the metal-binding and DNA-binding domains. nih.gov |

Impact of C-Terminal Modifications on DNA Binding and Drug Efficacy

Bleomycin congeners are distinguished by the unique amine substituent at their C-terminus, and this region is a critical determinant of both therapeutic efficacy and toxicity. nih.govmdpi.com Pepleomycin, which features a 3-[(S)-1-phenylethylamino]propylamine tail, was developed through such modifications and exhibits an improved therapeutic index compared to earlier bleomycins, characterized by enhanced antitumor activity and reduced pulmonary toxicity. mdpi.comresearchgate.netnih.gov

The C-terminal tail, in conjunction with the bithiazole moiety, is the primary region of interaction with DNA. nih.govnih.gov Modifications in this part of the molecule directly influence the drug's binding affinity and the specific DNA sequence it targets. The structure of the C-terminal amine affects how the bithiazole segment intercalates with or binds to the minor groove of DNA. nih.gov NMR studies have demonstrated that different C-termini, such as that of pepleomycin versus bleomycin A2, cause distinct structural changes in the target DNA upon binding. nih.govnih.gov This suggests that the C-terminal substituent fine-tunes the positioning of the metal-binding domain relative to the DNA backbone, thereby modulating the efficiency and specificity of DNA cleavage. The development of pepleomycin is a clear example of how rational modification of the C-terminus can lead to a clinically superior drug. researchgate.net

Role of Metal-Binding and DNA-Binding Domains in Activity

The distinct functions of the metal-binding and DNA-binding domains are central to pepleomycin's mechanism of action. While they have separate primary roles, their activities are closely coordinated.

The metal-binding domain provides the catalytic core for DNA cleavage. It forms a distorted square pyramidal or octahedral complex with a metal ion, creating a site for the binding and activation of molecular oxygen. nih.govresearchgate.net This process generates a potent "activated bleomycin" species, a metal-hydroperoxo complex, which is capable of abstracting a hydrogen atom from the C4' position of a deoxyribose sugar, ultimately leading to strand scission. researchgate.net While essential for the chemical reaction of DNA cleavage, this domain was also found to be the primary determinant of DNA sequence specificity in studies using synthetic analogs. nih.gov This indicates that the metal-binding region itself makes critical contacts with the DNA, influencing where the cleavage occurs. nih.gov

The DNA-binding domain , composed of the bithiazole tail and the C-terminal amine, acts as an anchor, tethering the molecule to the DNA. nih.gov The planar bithiazole rings can partially or fully intercalate between DNA base pairs, while the positively charged C-terminal tail interacts with the negatively charged phosphate (B84403) backbone, often sitting in the major or minor groove. nih.govnih.gov This binding orients the catalytic metal-binding domain in close proximity to the sugar-phosphate backbone, facilitating the cleavage reaction. researchgate.net The affinity and mode of binding (intercalation vs. minor groove binding) are influenced by both the bithiazole structure and the specific C-terminal group of the pepleomycin molecule. nih.govnih.gov

| Domain | Primary Role | Contribution to Overall Activity |

| Metal-Binding Domain | Catalysis of DNA strand scission | Binds and activates O₂ to generate reactive species; determines the sequence selectivity of cleavage. nih.govnih.gov |

| DNA-Binding Domain | DNA affinity and recognition | Anchors the molecule to DNA via intercalation and/or groove binding, positioning the catalytic domain for cleavage. nih.govnih.gov |

Rational Design Strategies for Optimizing Biological Activity

The development of pepleomycin itself is a successful example of semi-rational design, where modifications to the C-terminal amine of the natural bleomycin scaffold led to an improved therapeutic agent. researchgate.net Future rational design strategies aim to further enhance efficacy and reduce toxicity by systematically altering the molecule's key domains.

One major strategy involves creating novel C-terminal tails to further optimize DNA binding affinity and selectivity, potentially targeting specific gene sequences associated with cancer. This approach leverages the established importance of the terminal amine in modulating biological activity. researchgate.net Another avenue is the modification of the disaccharide moiety. Since this part of the molecule is implicated in cellular uptake and stabilizing the DNA-drug complex, altering the sugar units could improve drug delivery and potency. nih.govresearchgate.net

Furthermore, synthetic analogs could be designed where the linker connecting the metal-binding and DNA-binding domains is altered. By changing the length or rigidity of this linker, it may be possible to modify the relative orientation of the two domains, potentially enhancing the efficiency of DNA cleavage at preferred sites. nih.gov Computational modeling and techniques like combinatorial biosynthesis, where the genetic pathways producing bleomycin are engineered, offer powerful tools to create and screen a wide array of new analogs. researchgate.net These approaches, guided by the extensive SAR knowledge, aim to develop next-generation bleomycin-type agents with superior clinical performance.

Mechanisms of Cellular Resistance and Sensitization

Role of DNA Repair Pathways in Resistance

The ability of cancer cells to repair the DNA lesions induced by pepleomycin sulfate (B86663) is a primary determinant of resistance. Several DNA repair pathways are implicated in mitigating the cytotoxic effects of this drug.

Activation and Overexpression of Base Excision Repair (BER)

The Base Excision Repair (BER) pathway is a critical mechanism for repairing oxidative DNA damage and single-strand breaks, which are characteristic lesions induced by pepleomycin sulfate. The drug generates reactive oxygen species that modify DNA bases, leading to the formation of lesions such as 8-oxoguanine. These damaged bases are recognized and excised by DNA glycosylases, initiating the BER pathway.

Research on the closely related compound, bleomycin (B88199), has shown that cellular DNA damage repair mechanisms, particularly BER, are responsible for removing bleomycin-induced DNA damage and therefore confer chemotherapeutic resistance. nih.gov Studies have demonstrated that the downregulation of key BER enzymes, such as human 8-oxoguanine DNA glycosylase (hOGG1), can significantly increase cellular sensitivity to bleomycin. nih.gov A deficiency in hOGG1 leads to an accumulation of drug-induced DNA damage and chromosomal breaks, thereby enhancing the cytotoxic effect of the drug. nih.gov This highlights the central role of an active BER pathway in establishing a resistant phenotype.

Modulation of Nucleotide Excision Repair (NER)

The Nucleotide Excision Repair (NER) pathway is primarily responsible for repairing bulky, helix-distorting DNA adducts. While the primary lesions induced by this compound are not the classic substrates for NER, the potential for this pathway to be modulated in the context of resistance has been considered.

However, studies investigating the direct role of NER in resistance to bleomycin-family antibiotics are limited. Research on the production and repair of DNA single-strand breaks following bleomycin treatment in normal human and xeroderma pigmentosum (XP) fibroblasts, which are deficient in NER, showed similar outcomes. This suggests that the repair of these particular lesions does not rely on the excision endonuclease that is defective in XP cells, indicating a minimal role for NER in repairing the most common forms of bleomycin-induced damage. nih.gov

Involvement of Mismatch Repair (MMR)

The Mismatch Repair (MMR) system is crucial for correcting base-base mismatches and insertion-deletion loops that can arise during DNA replication and recombination. While not directly repairing the strand breaks caused by this compound, the MMR system plays a role in the cellular response to the damage.

Deficiency in the MMR system has been linked to increased resistance to various DNA-damaging agents. This is because a functional MMR system can recognize certain types of DNA damage and signal for cell cycle arrest or apoptosis. In the absence of a proficient MMR system, cells may fail to execute these downstream signaling events, allowing them to tolerate higher levels of DNA damage and continue to proliferate, thus exhibiting a resistant phenotype.

Double-Strand Break Repair Mechanisms (Non-Homologous End Joining, Homologous Recombination)

Double-strand breaks (DSBs) are among the most cytotoxic lesions induced by this compound and their efficient repair is a major mechanism of resistance. Eukaryotic cells possess two primary pathways for repairing DSBs: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).

NHEJ is a more error-prone pathway that directly ligates the broken DNA ends, while HR is a high-fidelity pathway that uses a homologous template to accurately repair the break. The choice between these pathways is influenced by the cell cycle phase and the nature of the DNA break.

Recent findings concerning bleomycin indicate that it can actively suppress the HR pathway by downregulating the expression of Rad51, a key protein in this process. researchgate.net This suppression of a major repair pathway would be expected to increase sensitivity to the drug. Therefore, in the context of resistance, it is plausible that resistant cells may have mechanisms to counteract this suppression or have an enhanced capacity for NHEJ to compensate for the compromised HR pathway.

| DNA Repair Pathway | Role in Resistance to this compound (and Bleomycin) | Key Proteins/Factors |

|---|---|---|

| Base Excision Repair (BER) | Activation and overexpression contribute to resistance by repairing oxidative base damage and single-strand breaks. | hOGG1 (human 8-oxoguanine DNA glycosylase) |

| Nucleotide Excision Repair (NER) | Limited direct role in repairing primary lesions. Deficiency does not appear to significantly increase sensitivity. | Excision endonucleases (defective in Xeroderma Pigmentosum) |

| Mismatch Repair (MMR) | A proficient MMR system can contribute to drug sensitivity by signaling for apoptosis. MMR deficiency can lead to resistance. | MMR proteins |

| Double-Strand Break (DSB) Repair | Efficient repair of DSBs is crucial for resistance. Bleomycin can suppress the Homologous Recombination (HR) pathway. | Rad51 (HR), NHEJ pathway components |

Reactive Oxygen Species Scavenging and Cellular Antioxidant Defense Systems

The mechanism of action of this compound involves the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals, which directly cause DNA damage. Consequently, the cellular capacity to neutralize these ROS is a significant factor in determining sensitivity and resistance to the drug.

Cells possess a sophisticated network of antioxidant defense systems, including both enzymatic and non-enzymatic components. Key enzymatic antioxidants include superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, catalase, which decomposes hydrogen peroxide into water and oxygen, and glutathione (B108866) peroxidase, which reduces hydrogen peroxide and organic hydroperoxides. Non-enzymatic antioxidants include molecules like glutathione (GSH).

An increase in the activity of these antioxidant systems can lead to enhanced resistance to this compound. For instance, an increase in glutathione content has been shown to enhance cell resistance to bleomycin. oup.com Conversely, depletion of glutathione leads to an enhancement of bleomycin cytotoxicity. nih.gov This suggests that GSH plays a protective and detoxifying role against the cytotoxic effects of bleomycin. nih.gov

Studies have also shown that exposure to bleomycin can lead to alterations in the activities of endogenous antioxidant enzymes. nih.gov The modulation of these enzymes, either through inherent cellular characteristics or as an adaptive response to drug exposure, can therefore significantly impact the efficacy of this compound treatment.

| Antioxidant System Component | Effect on this compound/Bleomycin Action | Mechanism of Resistance |

|---|---|---|

| Glutathione (GSH) | Increased levels confer resistance; decreased levels enhance cytotoxicity. oup.comnih.gov | Detoxification and protection from cytotoxic effects. nih.gov |

| Superoxide Dismutase (SOD) | Involved in the detoxification of superoxide radicals generated by the drug. | Conversion of superoxide to less reactive hydrogen peroxide. |

| Catalase | Decomposes hydrogen peroxide, a product of SOD activity and bleomycin-induced ROS generation. | Prevents the accumulation of cytotoxic hydrogen peroxide. |

| Glutathione Peroxidase | Reduces hydrogen peroxide and organic hydroperoxides. | Contributes to the overall reduction of oxidative stress. |

Drug Efflux Pump Mechanisms

A common mechanism of multidrug resistance in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. These pumps actively transport a wide range of structurally diverse compounds out of the cell, thereby reducing the intracellular drug concentration and limiting its cytotoxic effects.

Research has shown that exposure to bleomycin can induce the expression of key ABC transporters, including P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2), in murine lungs. nih.gov This upregulation has been observed in various pulmonary cell types, including alveolar fibroblasts, endothelial cells, and type 2 epithelial cells. nih.gov The increased expression of these efflux pumps can lead to reduced intracellular accumulation of the drug and, consequently, diminished therapeutic efficacy.

The involvement of P-gp in cellular resistance is a well-established phenomenon, and its expression has been linked to resistance to a multitude of chemotherapeutic agents. mdpi.com Therefore, the induction of P-gp and BCRP expression by bleomycin suggests that drug efflux is a relevant mechanism of resistance for this compound as well.

| Efflux Pump | Effect of Induction/Overexpression | Cellular Localization (in Bleomycin-Induced Models) |

|---|---|---|

| P-glycoprotein (P-gp/MDR1) | Increased efflux of the drug, leading to reduced intracellular concentration and resistance. nih.gov | Alveolar fibroblasts, endothelial cells, type 2 epithelial cells. nih.gov |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | Contributes to drug efflux and resistance. nih.gov | Alveolar fibroblasts, endothelial cells, type 2 epithelial cells. nih.gov |

Strategies to Circumvent or Overcome Acquired and Intrinsic Resistance to this compound

The development of resistance to chemotherapeutic agents like this compound is a significant challenge in cancer therapy. Both intrinsic and acquired resistance mechanisms can limit the efficacy of the drug. Consequently, researchers are actively investigating various strategies to circumvent or overcome this resistance, aiming to enhance the cytotoxic effects of this compound against tumor cells. These strategies primarily focus on modulating the cellular pathways that contribute to resistance, thereby re-sensitizing cancer cells to the drug's activity.

One of the most well-documented mechanisms of resistance to the bleomycin family of antibiotics, including pepleomycin, is the enzymatic inactivation of the drug by bleomycin hydrolase. nih.gov This enzyme metabolizes pepleomycin into a less active form, desamidopeplomycin, thereby reducing its ability to induce DNA damage. nih.gov A promising strategy to overcome this form of resistance is the co-administration of this compound with inhibitors of bleomycin hydrolase.

A notable example of this approach involves the use of E-64, a thiol protease inhibitor. nih.gov Research has demonstrated that E-64 can effectively inhibit the intracellular activity of bleomycin hydrolase, leading to a potentiation of pepleomycin's cytotoxicity. In a study involving Chinese hamster lung (V79) cells, treatment with E-64 prior to pepleomycin exposure resulted in a significant increase in the sensitivity of the cells to the chemotherapeutic agent. nih.gov

The enhanced cytotoxicity is attributed to the increased intracellular accumulation of active pepleomycin and a reduction in its inactivation. The following tables summarize the key findings from this research, illustrating the impact of E-64 on pepleomycin metabolism and accumulation.

Table 1: Effect of E-64 on Intracellular Bleomycin Hydrolase Activity and Pepleomycin Cytotoxicity in V79 Cells

| Treatment | Bleomycin Hydrolase Activity | Pepleomycin Cytotoxicity |

|---|---|---|

| Control (Pepleomycin alone) | Normal | Baseline |

| E-64 (50 μg/ml for 12 h) + Pepleomycin | Almost completely inhibited | Potentiated |

This table illustrates the direct relationship between the inhibition of bleomycin hydrolase by E-64 and the enhanced cytotoxic effect of pepleomycin. nih.gov

Table 2: Impact of E-64 on the Intracellular Accumulation and Metabolism of [³H]peplomycin in V79 Cells after 24-hour Treatment

| Intracellular Component | In the Absence of E-64 | In the Presence of E-64 (50 μg/ml) | Fold Change |

|---|---|---|---|

| [³H]peplomycin | Baseline | 2x increase | 2 |

| [³H]desamidopeplomycin | Baseline | 5x decrease | 0.2 |

This table provides quantitative data demonstrating that E-64 leads to a higher concentration of the active drug (pepleomycin) and a significantly lower concentration of its inactive metabolite (desamidopeplomycin) within the cancer cells. nih.gov

These findings strongly suggest that the inhibition of bleomycin hydrolase is a viable strategy to overcome a key mechanism of resistance to this compound. By preventing the enzymatic degradation of the drug, the intracellular concentration of active pepleomycin is maintained at a level sufficient to induce significant DNA damage and subsequent cell death.

While the role of bleomycin hydrolase is a primary focus, other potential mechanisms of resistance to bleomycin-related compounds may include enhanced DNA repair capabilities, altered drug transport leading to reduced intracellular accumulation, and modifications in the tumor microenvironment that protect cancer cells from the drug's effects. Although direct evidence specifically for this compound in these areas is less extensively documented, these represent important avenues for future research into comprehensive strategies to overcome resistance. The development of combination therapies that target multiple resistance pathways simultaneously holds the greatest promise for improving the therapeutic efficacy of this compound in the treatment of cancer.

Biosynthesis and Derivatization

Origin and Production from Streptomyces verticillus

Pepleomycin originates from the bleomycin (B88199) (BLM) complex, which is naturally produced by the soil bacterium Streptomyces verticillus, specifically the ATCC 15003 strain. nih.govoup.com The production of bleomycins is a hallmark of this organism's secondary metabolism, occurring typically during the late exponential phase of growth. oup.com Commercial production of the bleomycin scaffold relies on large-scale aerobic fermentation of S. verticillus. google.com During this process, the bacterium synthesizes a mixture of related glycopeptides, primarily bleomycin A2 and B2. nih.gov

Researchers have focused on enhancing the yield of bleomycin from S. verticillus through various strategies. One major limitation is the low natural production rate. eurekalert.org To overcome this, metabolic engineering techniques have been employed. A significant breakthrough involves the precise amplification of the entire bleomycin biosynthetic gene cluster (BGC), which spans approximately 70 kb. nih.gov By creating recombinant strains of S. verticillus containing multiple copies of the blm gene cluster, a substantial increase in production has been achieved. For instance, a strain engineered to contain six copies of the BGC showed a 9.59-fold increase in bleomycin yield compared to the wild-type strain. eurekalert.orgnih.gov

Further optimization involves manipulating regulatory and precursor supply pathways. The signaling molecule N-acetylglucosamine (GlcNAc) has been found to significantly increase bleomycin yields. nih.gov Genetic engineering of the GDP-mannose synthesis pathway, a key precursor for the glycan portion of bleomycin, has also proven effective in boosting production. nih.gov

| Strain/Condition | Modification | Fold Increase in Production |

| Recombinant S. verticillus | 6 copies of the blm gene cluster | 9.59-fold |

| Wild-type S. verticillus | N-acetylglucosamine (GlcNAc) induction | Significant increase |

| Engineered S. verticillus | Co-expression of blmT, manA, and manB genes | Increased A2 and B2 yields |

General Biosynthetic Pathways of Bleomycin-Family Glycopeptide Antibiotics

The biosynthesis of bleomycin and its congeners is a complex process orchestrated by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. nih.govunl.edu This pathway provides a template for assembling the molecule from basic building blocks, including amino acids and acetate (B1210297). acs.org The bleomycin biosynthetic gene cluster in S. verticillus contains a suite of genes responsible for this assembly line-like synthesis. nih.gov

The core structure, known as the bleomycin aglycone, is assembled from eight natural amino acids and one non-proteinogenic amino acid, β-alanine. researchgate.net The biosynthetic machinery is encoded by a set of 30 clustered genes, which include: nih.gov

10 NRPS genes: These encode nine NRPS modules responsible for selecting, activating, and linking the specific amino acid precursors.

1 PKS gene: This encodes a single PKS module that incorporates an acetate unit.

5 sugar biosynthesis genes: These are responsible for producing the sugar moieties (L-gulose and L-mannose) that are later attached to the aglycone.

Other genes: These are involved in tailoring reactions, resistance, and regulation. nih.gov

The assembly process involves a series of condensation reactions where the growing peptide-polyketide chain is passed between the different NRPS and PKS modules. unl.edu The pathway showcases remarkable intermodular communication between these distinct enzymatic systems. nih.gov After the aglycone is assembled and released from the NRPS-PKS machinery, it undergoes further modifications, including glycosylation, which is critical for its activity. The final step in the biosynthesis of different bleomycins involves the addition of a variable terminal amine moiety, which distinguishes congeners like bleomycin A2 and B2. acs.org This general pathway is conserved among related antibiotics like tallysomycin (B1496223) and zorbamycin, with variations in the gene clusters accounting for their structural differences, such as distinct glycosylation patterns or heterocycle formation. acs.org

| Component | Function in Bleomycin Biosynthesis |

| Nonribosomal Peptide Synthetases (NRPS) | Assemble the peptide backbone from amino acid precursors. |

| Polyketide Synthase (PKS) | Incorporates an acetate-derived unit into the core structure. |

| Glycosyltransferases | Attach sugar moieties (L-gulose and L-mannose) to the aglycone. |

| Tailoring Enzymes | Perform final chemical modifications, such as amide bond formation. |

Enzymatic and Synthetic Approaches for Chemical Modification and Analogue Development

Pepleomycin (pepleomycin sulfate) is a prime example of a clinically used bleomycin analogue developed through semi-synthesis. It is derived from the natural bleomycin mixture through chemical modification of the terminal amine moiety. The development of such analogues is driven by the goal of improving efficacy and tailoring the molecule's properties. Both genetic engineering of the biosynthetic pathway and direct chemical synthesis are powerful tools for creating novel derivatives.

Genetic and Enzymatic Approaches: The modular nature of the bleomycin biosynthetic gene cluster makes it amenable to genetic manipulation for creating new analogues, a process often termed "combinatorial biosynthesis". nih.gov By inactivating or modifying specific genes within the cluster, novel intermediates and derivatives can be produced. For example, creating an in-frame deletion of the blmD gene in S. verticillus resulted in the accumulation of a bleomycin intermediate, decarbamoyl-bleomycin, which lacks the carbamoyl (B1232498) group on the mannose sugar. nih.gov This demonstrates that targeted gene manipulation can be used to produce specific structural variants directly through fermentation. The availability of the cloned blm gene cluster opens avenues for engineering novel analogues by altering the NRPS modules to incorporate different amino acids or by modifying the glycosylation machinery. nih.gov

Synthetic Approaches: Chemical synthesis provides a complementary route to analogues that may be inaccessible through biosynthetic methods. Total synthesis of key substructures of bleomycin allows for a systematic evaluation of how different parts of the molecule contribute to its function. nih.gov Studies involving the synthesis of analogues with deep-seated modifications in the linker domain have revealed the critical role of specific substituents. For instance, the removal of the L-threonine substituent in the linker region was found to reduce the DNA cleavage efficiency by 25-fold, highlighting its previously underestimated importance. nih.gov Similarly, removing the C4-methyl group of the 4-aminobutanoic acid subunit decreased efficiency by 7-fold. nih.gov These findings from synthetic chemistry provide a detailed structure-activity relationship map that can guide the rational design of future bleomycin and pepleomycin analogues with enhanced properties.

Development of Pepleomycin Sulfate Analogues and Derivatives

Design and Synthesis of Novel Chemical Analogues

The design and synthesis of novel chemical analogues of pepleomycin sulfate (B86663) involve modifying its core structure to explore structure-activity relationships (SAR) and identify compounds with superior pharmacological profiles. This process often begins with understanding the mechanism of action of the parent compound and identifying key structural features responsible for its activity and toxicity.

Early comparative studies of pepleomycin (NK631) with bleomycin (B88199) (BLM) revealed that pepleomycin exhibited higher activity against certain cultured cells and transplanted tumors, alongside lower pulmonary toxicity compared to bleomycin nih.gov. These findings provided a foundation for further structural modifications. For instance, pepleomycin itself is a chemically modified derivative of bleomycin A2, featuring a different C-terminal substituent that contributes to its altered pharmacological properties mdpi.com. Research into new derivatives often involves exploring variations in the peptide, sugar, or metal-binding moieties of the bleomycin scaffold.

The synthesis of these analogues typically employs established organic chemistry methodologies, including coupling reactions, functional group transformations, and protecting group strategies. The goal is to create a diverse library of compounds that can be systematically evaluated for their antineoplastic potential. For example, studies on other anticancer agents, such as enmein-type diterpenoids, have demonstrated the synthesis of novel derivatives by introducing specific side chains or linkers to the parent structure, leading to compounds with significantly improved activity and selectivity against cancer cell lines mdpi.com. Similarly, research into quinoline-chalcone derivatives has shown that linking different pharmacophores can yield compounds with potent anticancer activity, with specific derivatives exhibiting low micromolar IC50 values against various cancer cell lines nih.gov.

Preclinical Evaluation of Antineoplastic Activity of Analogues

Once synthesized, novel pepleomycin sulfate analogues undergo rigorous preclinical evaluation to assess their antineoplastic activity. This typically involves in vitro assays using various cancer cell lines and, in some cases, in vivo studies in animal models.

In Vitro Cytotoxicity Assays: The primary method for evaluating the antineoplastic activity of these compounds is through in vitro cytotoxicity assays, such as the MTT or WST-1 assays. These assays measure cell viability and proliferation after exposure to the compounds, allowing for the determination of IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Comparative Activity: Studies have shown that structural modifications can lead to significant changes in potency. For example, in the development of enmein-type diterpenoid derivatives, compound 7h demonstrated a potent inhibitory effect against A549 cells with an IC50 of 2.16 µM, which was over 11-fold better than its parent compound mdpi.com. This derivative also exhibited excellent selectivity for cancer cells over normal cells.

Mechanism of Action Studies: Beyond simple cytotoxicity, researchers investigate the mechanisms by which these analogues exert their effects. This can include studies on cell cycle arrest, apoptosis induction, and modulation of specific signaling pathways. For instance, compound 7h was found to induce G0/G1 arrest and apoptosis in A549 cells by inhibiting the PI3K/AKT/mTOR pathway mdpi.com.

Structure-Activity Relationship (SAR) Exploration: By synthesizing a series of related compounds with systematic structural variations, researchers can establish SAR. This helps in identifying which structural features are critical for activity and guide further optimization. For example, in a study of imidazole-1,2,3-triazole hybrids, variations in alkyl/aryl side chains influenced their anticancer activity against cell lines like Caco-2, HCT-116, HeLa, and MCF-7 nih.gov.

Molecular Signaling Pathways and Interactions

Cross-Talk with Endogenous Cellular Apoptotic Pathways

Pepleomycin sulfate (B86663) engages with the cell's intrinsic machinery for programmed cell death, or apoptosis, predominantly through the extrinsic pathway. This pathway is initiated by the activation of death receptors on the cell surface. nih.govnih.gov

Research on bleomycin (B88199), the parent compound of pepleomycin, demonstrates that its administration leads to the upregulation of genes for Tumor Necrosis Factor (TNF) and its receptor family. nih.govnih.gov This upregulation is a key step in initiating the extrinsic apoptotic cascade. The binding of ligands to these death receptors triggers the recruitment of adaptor proteins like Fas-associated death domain (FADD), which in turn activates the initiator caspase, caspase-8. nih.govsinobiological.com Studies have shown that caspase-8 is activated within hours of bleomycin treatment. nih.govnih.gov

Once activated, caspase-8 initiates a downstream cascade, activating effector caspases such as caspase-3 and caspase-6, which are responsible for the execution phase of apoptosis, dismantling the cell. nih.govnih.govmdpi.com The activation of caspase-3 is a critical event, leading to the cleavage of cellular proteins and the characteristic morphological changes of apoptosis. nih.gov

Interestingly, while the extrinsic pathway appears to be the primary route, there is evidence of cross-talk with components of the intrinsic, or mitochondrial, pathway. Some studies have noted that bleomycin can induce the expression of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL. nih.govnih.gov These proteins typically function to inhibit the intrinsic pathway by preventing mitochondrial outer membrane permeabilization (MOMP). nih.govnih.govnih.gov This suggests a complex regulatory network where the cell may initially attempt to counteract the death signal. However, the strong activation of the extrinsic pathway by pepleomycin appears to override these survival signals, ultimately committing the cell to apoptosis.

| Protein/Family | Role in Apoptosis | Observed Effect of Bleomycin/Pepleomycin |

|---|---|---|

| TNF Receptor Superfamily (e.g., FasR, TNFR1) | Death receptors that initiate the extrinsic pathway. sinobiological.com | Gene expression is upregulated. nih.govnih.gov |

| FADD | Adaptor protein that links death receptors to initiator caspases. sinobiological.com | Recruited upon receptor activation, essential for signaling. nih.gov |

| Caspase-8 | Initiator caspase for the extrinsic pathway. nih.govsinobiological.com | Activated early in the apoptotic process. nih.govnih.gov |

| Caspase-3/6 | Effector caspases that execute apoptosis. nih.gov | Activated downstream of caspase-8. nih.govnih.gov |

| Bcl-2, Bcl-xL | Anti-apoptotic proteins that inhibit the intrinsic pathway. nih.gov | Expression is induced, potentially as a counter-regulatory response. nih.govnih.gov |

Interactions with Cell Cycle Checkpoints and Regulatory Proteins

The DNA damage inflicted by pepleomycin sulfate is a potent signal for the activation of cell cycle checkpoints. These checkpoints are critical surveillance mechanisms that halt cell cycle progression to allow for DNA repair or, if the damage is too severe, to trigger apoptosis. Pepleomycin primarily induces an arrest in the G2 phase of the cell cycle. nih.gov

The central regulator of this response is the tumor suppressor protein p53. nih.gov Following DNA damage, p53 levels increase, and it becomes activated as a transcription factor. nih.govyoutube.com Activated p53 plays a crucial role in the G2 checkpoint by inducing the expression of one of its key target genes, CDKN1A, which encodes the protein p21. nih.govplos.org

p21 is a potent cyclin-dependent kinase (CDK) inhibitor. plos.org By binding to and inhibiting cyclin-CDK complexes, particularly Cyclin B-CDK1 which governs the G2/M transition, p21 effectively halts the cell cycle. youtube.com This G2 arrest prevents the cell from entering mitosis with damaged DNA, a crucial step in preventing the propagation of mutations. nih.govnih.gov If the DNA damage is successfully repaired, the checkpoint can be released, and the cell cycle can resume. However, if the damage is irreparable, prolonged p53 activation will steer the cell towards apoptosis.

| Protein | Function | Interaction with Pepleomycin-Induced Damage |

|---|---|---|

| p53 | Tumor suppressor; senses DNA damage and acts as a transcription factor. nih.govyoutube.com | Activated and expression is increased in response to DNA strand breaks. nih.gov |

| p21 (CDKN1A) | Cyclin-dependent kinase (CDK) inhibitor. plos.org | Transcriptionally upregulated by p53, leading to inhibition of CDK complexes. nih.govplos.org |

| Cyclin B/CDK1 Complex | Drives entry into mitosis (M phase). | Inhibited by p21, causing cell cycle arrest at the G2/M checkpoint. nih.gov |

Modulation of Gene Expression and Protein Synthesis Relevant to Cellular Processes

This compound significantly alters the transcriptional landscape of a cell. Gene expression profiling studies on bleomycin-treated cells have revealed a broad reprogramming of gene activity. nih.gov Generally, there is an upregulation of genes associated with cell death, apoptosis, and cellular stress responses. nih.gov Conversely, genes involved in the progression of the cell cycle, DNA replication, and repair are often downregulated. nih.gov

A primary driver of these transcriptional changes is the activation of the p53 pathway. plos.org Key p53 target genes that are significantly upregulated following bleomycin treatment include:

CDKN1A (p21): As mentioned, this gene is crucial for inducing cell cycle arrest. plos.org

BBC3 (PUMA): This gene encodes a pro-apoptotic protein of the Bcl-2 family that can directly activate the effectors of the intrinsic apoptotic pathway. frontiersin.org

PCNA (Proliferating Cell Nuclear Antigen): While known for its role in DNA replication, PCNA also plays a part in DNA damage repair, and its interaction with p21 can modulate this function. plos.org

| Gene | Protein Product | Function | Modulation |

|---|---|---|---|

| CDKN1A | p21 | Cell cycle inhibitor. plos.org | Upregulated. plos.org |

| BBC3 | PUMA | Pro-apoptotic Bcl-2 family protein. frontiersin.org | Upregulated. plos.org |

| PCNA | Proliferating Cell Nuclear Antigen | DNA replication and repair. plos.org | Upregulated. plos.org |

| Various Cell Cycle Genes | Cyclins, CDKs, etc. | Promote progression through the cell cycle. | Generally Downregulated. nih.gov |

Impact on the Tumor Microenvironment and Cellular Communication

The effects of this compound are not confined to the cancer cells alone but extend to the complex tumor microenvironment (TME). The TME, composed of immune cells, fibroblasts, blood vessels, and the extracellular matrix, plays a critical role in tumor progression and response to therapy. nih.govmdpi.com

Pepleomycin has demonstrated direct immunomodulatory effects within the TME. nih.gov In a study on cutaneous squamous cell carcinoma, treatment with pepleomycin led to a significant shift in the local immune cell population. The number of immunosuppressive cells, specifically regulatory T cells (Tregs) and tumor-associated macrophages (TAMs), was decreased. nih.gov Concurrently, there was an increase in the infiltration of cytotoxic T lymphocytes (CD8+ T cells). nih.gov This alteration of the TME from an immunosuppressive to an immune-active state is beneficial for anti-tumor responses, as it enhances the ability of the host's immune system to recognize and eliminate cancer cells.

This modulation of the cellular components within the TME suggests that pepleomycin's therapeutic efficacy may be due to a dual mechanism: direct cytotoxicity against tumor cells and the promotion of an anti-tumor immune response. By reducing the presence of cells that dampen immune activity and increasing the presence of cells that execute tumor killing, pepleomycin can foster a more favorable environment for tumor regression.

| TME Component | Function in Tumorigenesis | Observed Effect of Pepleomycin |

|---|---|---|

| Regulatory T cells (Tregs) | Suppress anti-tumor immune responses. | Decreased infiltration at the tumor site. nih.gov |